(5-Bromobenzofuran-3-yl)methanol
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Overview
Description
(5-Bromobenzofuran-3-yl)methanol is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzofuran-3-yl)methanol typically involves the bromination of benzofuran followed by a reduction process. One common method includes the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and reduction processes similar to those used in laboratory settings. The compound is typically produced in bulk for research purposes .
Chemical Reactions Analysis
Types of Reactions
(5-Bromobenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form benzofuran-3-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the bromine atom.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromobenzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ylmethanol.
Substitution: 5-Aminobenzofuran-3-ylmethanol or 5-Thiobenzofuran-3-ylmethanol.
Scientific Research Applications
(5-Bromobenzofuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromobenzofuran-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The compound’s bromine atom and hydroxyl group are thought to play key roles in its biological activity, potentially through interactions with specific proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-3-ylmethanol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chlorobenzofuran-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Iodobenzofuran-3-ylmethanol:
Uniqueness
(5-Bromobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for pharmaceutical research .
Properties
CAS No. |
137242-42-3 |
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Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
InChI Key |
BNTZCGBPBCMWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CO |
Origin of Product |
United States |
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